3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities . Conventional methods for their synthesis are often environmentally unacceptable due to the utilization of various catalysts and organic solvents . In a study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .Chemical Reactions Analysis
Thiazolidinedione derivatives inhibited lipid peroxidation in the range of 23.0%–84.2% . The highest inhibition was achieved with the compound 5-(3-methoxybenzylidene)thiazolidine-2,4-dione (1d), while the lowest inhibition was achieved with the compound 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) .Scientific Research Applications
Antimicrobial Activity
Thiazolidine-2,4-diones and their derivatives have been explored for their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against various bacterial and fungal strains. For instance, certain derivatives have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and significant antifungal activity, indicating their potential as antimicrobial agents (Prakash et al., 2011; Aneja et al., 2011).
Anticancer Activity
Research has also been conducted on the anticancer properties of thiazolidine-2,4-dione derivatives. For example, novel thiazacridine agents have been synthesized and evaluated for their anticancer activity, demonstrating cytotoxicity against various cancer cell lines without affecting normal cells, highlighting their potential in cancer therapy (Chagas et al., 2017).
Antidiabetic and Hypoglycemic Activity
Several studies have focused on the design, synthesis, and evaluation of thiazolidine-2,4-dione derivatives for their hypoglycemic and antidiabetic effects. These compounds have been shown to exhibit insulin-sensitizing properties, making them candidates for diabetes therapy (Gutiérrez-Hernández et al., 2019; Shukla et al., 2020).
Mechanistic Studies and Molecular Design
Research into thiazolidine-2,4-diones extends to mechanistic studies and molecular design, where compounds are synthesized and evaluated for their binding affinities and interactions with biological targets. These studies provide insights into the potential mechanisms of action of these compounds and their applications in drug discovery (Hayashi et al., 1998).
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .
Mode of Action
The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases , and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The activation of the PPAR-γ receptor leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of Mur ligases disrupts the synthesis of bacterial cell walls, affecting the survival of bacteria . The scavenging of ROS helps in reducing oxidative stress, thereby protecting cells from damage .
Result of Action
The activation of the PPAR-γ receptor by this compound can lead to improved insulin sensitivity, potentially benefiting individuals with type 2 diabetes . Its antimicrobial action could make it useful in treating bacterial infections , and its antioxidant action could help in reducing oxidative stress .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully elucidated. It is known that thiazolidinedione derivatives, which this compound is a part of, possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Cellular Effects
The cellular effects of this compound are not fully understood. It has been suggested that it may have antimicrobial activity and anti-biofilm properties .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that thiazolidinedione derivatives can have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYNTWBMSKAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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